

An In-depth Technical Guide to Isobutylidenediurea (IBDU)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobutylidenediurea*

Cat. No.: *B1196803*

[Get Quote](#)

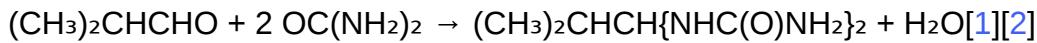
CAS Number: 6104-30-9

Authored for: Researchers, Scientists, and Agricultural Professionals

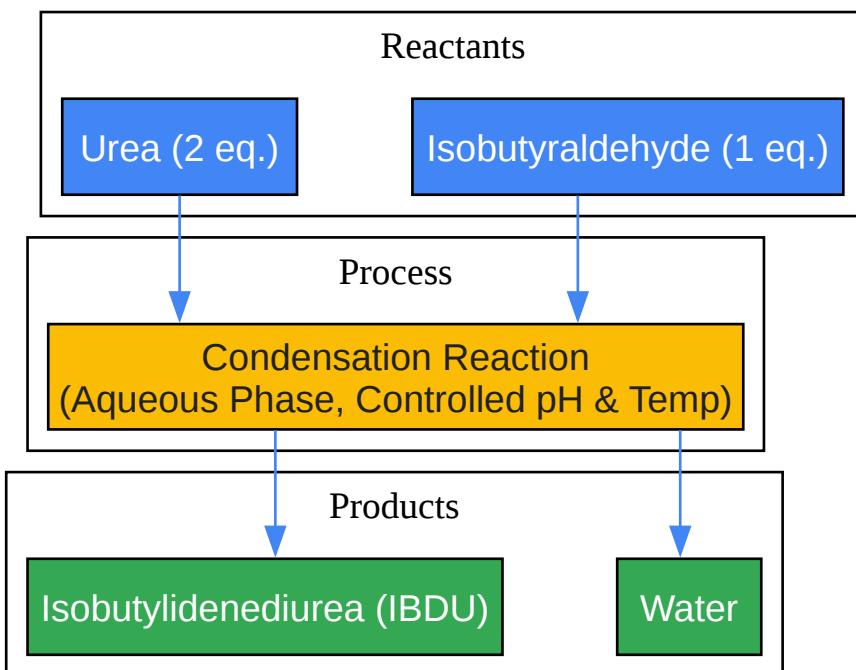
Executive Summary

Isobutylidenediurea (IBDU), with CAS number 6104-30-9, is an organic compound synthesized from the condensation reaction of isobutyraldehyde and urea.^{[1][2]} It functions primarily as a controlled-release nitrogen fertilizer in agricultural and horticultural applications.^{[1][3]} Its efficacy stems from its very low solubility in water, which governs the slow release of nitrogen into the soil.^{[1][2][4]} The release mechanism is predominantly chemical hydrolysis, which is influenced by soil moisture and pH, rather than microbial activity or temperature, ensuring a steady supply of nitrogen to plants over an extended period.^{[1][5]} This guide provides a comprehensive overview of IBDU's physicochemical properties, synthesis protocols, mechanism of action, and analytical determination methods.

Physicochemical Properties


IBDU is a white crystalline solid or powder.^{[6][7]} Its key properties are summarized in the table below, highlighting the characteristics that contribute to its function as a slow-release fertilizer, most notably its low water solubility.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₄ N ₄ O ₂	[2][8]
Molar Mass	174.20 g/mol	[1][2][6]
Appearance	White powder, granules, or crystals	[3][4][6]
Melting Point	195 - 205 °C	[6][9][10]
Boiling Point	~196.6 - 305.18 °C (estimates vary)	[3][9][10]
Density	0.55 - 1.23 g/cm ³ (estimates vary)	[1][3][6][9]
Water Solubility	Very low; 0.2 g/100mL (2.0 g/L) at 20°C	[6][10]
Nitrogen Content	~31 - 32%	[1][4]
LogP (Octanol/Water)	-0.9	[6]
pKa (Strongest Acidic)	14.56 (Predicted)	[11]


Synthesis and Analytical Protocols

Synthesis of Isobutylidenediurea

IBDU is produced via the condensation reaction of one mole of isobutyraldehyde with two moles of urea, forming IBDU and water.[1][2]

Industrial production involves controlled conditions to optimize yield and purity.[1]

[Click to download full resolution via product page](#)

Figure 1: General synthesis workflow for **Isobutylidenediurea (IBDU)**.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative example derived from common industrial synthesis principles. [12][13]

- Preparation of Urea Solution: Prepare an aqueous solution of urea with a concentration ranging from 50% to 80% by weight.[12][13] Heat the solution to approximately 40-55°C to ensure complete dissolution.[12][13]
- Reaction Initiation: While vigorously stirring the urea solution, add isobutyraldehyde. The molar ratio should be approximately 2 moles of urea to 1 mole of isobutyraldehyde.
- Catalyst/pH Control (Optional but common): For improved reaction rates, the reaction can be conducted in the presence of a phase transfer catalyst (e.g., benzyltriethylammonium chloride) or at a controlled pH (e.g., 7.0-9.0) using an appropriate buffer or catalyst system. [12][13]

- Reaction Progression: Continue vigorous mixing. An exothermic reaction will occur, and the temperature may rise. The reaction is typically rapid, with high conversion of isobutyraldehyde within 20-30 minutes.[12][13]
- Product Isolation: As the reaction proceeds, solid white IBDU will precipitate from the solution.
- Purification: The precipitated IBDU is collected by filtration.
- Drying: The filtered product is then dried to remove residual water, yielding the final IBDU powder or granules.

Analytical Determination by HPLC

The standard method for the quantitative determination of IBDU in fertilizer samples is High-Performance Liquid Chromatography (HPLC).[14][15][16] This method allows for the separation and quantification of IBDU from other urea condensates and fertilizer components.

[Click to download full resolution via product page](#)

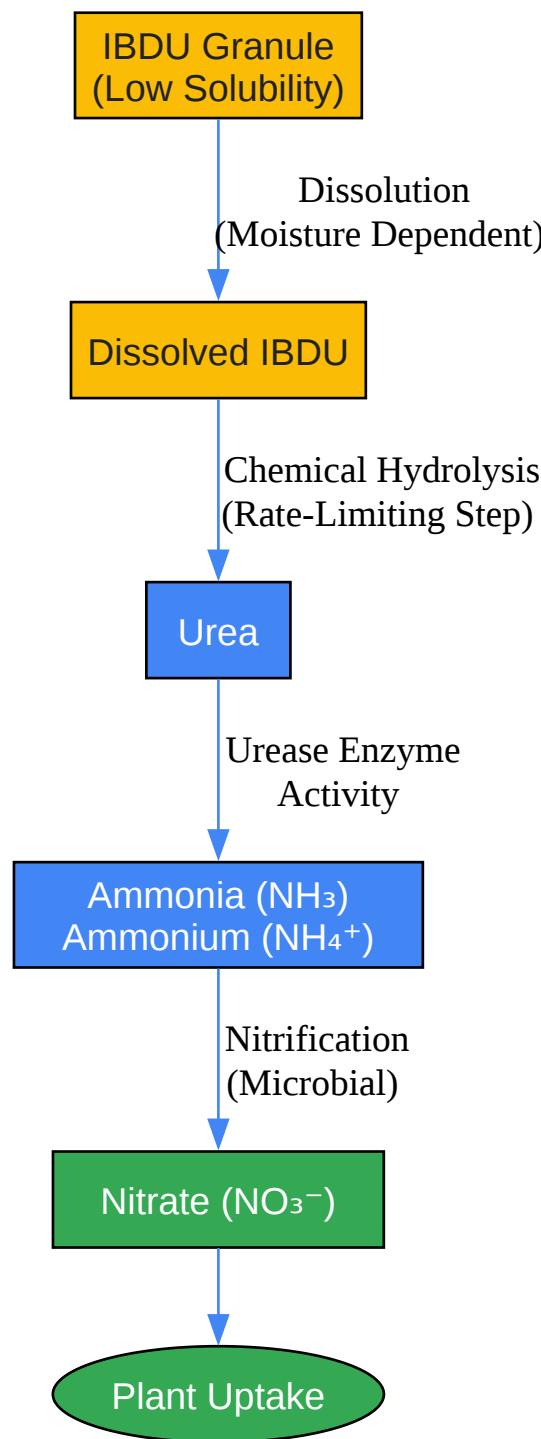
Figure 2: Experimental workflow for the HPLC analysis of IBDU.

Experimental Protocol: HPLC Analysis of IBDU

This protocol is based on European Standard EN 15705 for fertilizer analysis.[15][16]

- Sample Preparation:
 - Accurately weigh a representative portion of the fertilizer sample.
 - Extract the sample with distilled or demineralized water by shaking for a specified time (e.g., 30 minutes).[16]
 - Allow the solution to settle.

- Dilution and Filtration:
 - Take a precise aliquot of the supernatant.
 - Dilute the aliquot with water or mobile phase to a concentration suitable for HPLC analysis.
 - Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
- Chromatographic Conditions:
 - HPLC System: A standard HPLC system with a UV detector.
 - Column: A reverse-phase C18 column is typically used.
 - Mobile Phase: An isocratic mixture of water and a polar organic solvent, such as acetonitrile.^[16] The exact ratio is optimized for best separation.
 - Flow Rate: A typical flow rate is 1.0 mL/min.
 - Detection: UV detection at a wavelength between 190 and 210 nm.
- Quantification:
 - Prepare a series of standard solutions of pure IBDU of known concentrations.
 - Inject the standards to create a calibration curve of peak area versus concentration.
 - Inject the prepared sample solution.
 - Quantify the amount of IBDU in the sample by comparing its peak area to the calibration curve.


Mechanism of Action: Slow Nitrogen Release

The primary value of IBDU as a fertilizer lies in its slow, controlled release of nitrogen. This process is initiated by the slow chemical hydrolysis of IBDU in the presence of soil moisture.^[1]

[5]

- Hydrolysis: The low water solubility of IBDU limits the amount of material that can dissolve at any given time. The dissolved IBDU slowly undergoes hydrolysis, which is the reverse of its synthesis reaction. This breaks IBDU down into its original components: isobutyraldehyde and urea.[1][2]
- Urea Conversion: Once released, the urea is then subject to the normal soil processes. Urease enzymes, produced by soil microorganisms, hydrolyze the urea into ammonia and carbon dioxide.[1]
- Nitrification: The ammonia is then converted by other soil bacteria into nitrite and subsequently nitrate, which is the primary form of nitrogen taken up by plant roots.

This multi-step release is not highly dependent on soil temperature or microbial activity, unlike many other slow-release fertilizers.[5] The rate of nitrogen release is primarily governed by the hydrolysis of IBDU, which is influenced by soil moisture, pH, and the particle size of the IBDU granules.[1][17]

[Click to download full resolution via product page](#)

Figure 3: Nitrogen release pathway from IBDU in the soil environment.

Conclusion

Isobutylidenediurea is a well-characterized compound whose utility as a slow-release nitrogen source is directly tied to its fundamental physicochemical properties, particularly its low water solubility. Its synthesis is a straightforward condensation reaction, and its mechanism of action in soil is dominated by a predictable chemical hydrolysis, making it a reliable tool for long-term nitrogen management in various agricultural and research settings. Standardized analytical methods, such as HPLC, allow for its accurate quantification, ensuring quality control and facilitating further research into its environmental fate and agronomic efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isobutylidenediurea (IBDU) [benchchem.com]
- 2. Isobutylidenediurea - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. nbchem.net [nbchem.net]
- 5. slow release fertilizer [turf.arizona.edu]
- 6. Ibdū | C6H14N4O2 | CID 22478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. kingenta.com.au [kingenta.com.au]
- 8. Isobutylidendifarnstoff [chembk.com]
- 9. China N,N''-(isobutylidene)diurea CAS 6104-30-9 factory and manufacturers | Unilong [unilongmaterial.com]
- 10. echemi.com [echemi.com]
- 11. Showing Compound Isobutylidene (FDB003951) - FooDB [foodb.ca]
- 12. US4062890A - Process for manufacture of isobutylidene diurea - Google Patents [patents.google.com]
- 13. WO2014016745A1 - Process for the preparation of isobutylidene diurea - Google Patents [patents.google.com]

- 14. Fertilizers - Determination of urea condensates using high-performance liquid chromatography (HPLC) - Isobutylidenediurea and crotonylidenediurea (method A) and methylen-urea oligomers (method B). CYS eShop [std-ol.cys.org.cy]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. intertekinform.com [intertekinform.com]
- 17. fertilizer.org [fertilizer.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Isobutylidenediurea (IBDU)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196803#isobutylidenediurea-cas-number-6104-30-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com